molecular formula C11H11N3O2 B5758710 (E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide

(E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide

Cat. No.: B5758710
M. Wt: 217.22 g/mol
InChI Key: LYMOWKYVIPPRKB-BQYQJAHWSA-N
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Description

(E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group and a methoxy-substituted aniline moiety, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide typically involves the reaction of 4-methoxyaniline with an appropriate cyano-containing precursor under specific conditions. One common method is the Knoevenagel condensation, where 4-methoxyaniline reacts with cyanoacetic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-hydroxyaniline derivatives.

    Reduction: Formation of 2-amino-3-(4-methoxyanilino)prop-2-enamide.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

(E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug discovery and development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The cyano and methoxy groups could play crucial roles in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(4-hydroxyanilino)prop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    (E)-2-cyano-3-(4-chloroanilino)prop-2-enamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

(E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and solubility.

Properties

IUPAC Name

(E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-10-4-2-9(3-5-10)14-7-8(6-12)11(13)15/h2-5,7,14H,1H3,(H2,13,15)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMOWKYVIPPRKB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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